molecular formula C18H17N3O2 B1392798 (8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile CAS No. 1256628-08-6

(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile

Cat. No. B1392798
M. Wt: 307.3 g/mol
InChI Key: OEQYAOOKOSHGTE-UHFFFAOYSA-N
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Description

(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Structural Analogues : Research has focused on synthesizing structural analogues of this compound, like 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids, which are related to natural antibiotics like Helquinoline. These studies involve understanding the oxidation reactions of similar compounds and have implications in the development of new antibiotics and chemical compounds (Medvedeva, Plaksina, & Shikhaliev, 2015).

  • Characterization of Polymorphic Modifications : Investigations have been conducted into the polymorphic modifications of related compounds, such as 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. This compound, possessing strong diuretic properties, is studied for its crystal structures and potential as a hypertension remedy (Shishkina et al., 2018).

Material Science Applications

  • Development of Organic Light-Emitting Diodes (OLEDs) : Studies have explored the use of modified julolidine-containing emitters, including derivatives of the compound , for red organic light-emitting diodes. These materials have shown efficient red emission, indicating their potential in the development of advanced OLED technology (Lee et al., 2010).

  • Synthesis of Red Fluorescent Materials : Research has been conducted on designing and synthesizing red emitters based on julolidine/chromene with bulky substituents for OLEDs. These studies are significant for enhancing the performance and color quality of OLED displays (Na et al., 2014).

Pharmaceutical and Chemical Synthesis

  • Antitubercular Activity : There has been research into the synthesis of derivatives of this compound class and their potential antitubercular activity. This includes studies on structure-biological activity relationships, which are vital for developing new antitubercular agents (Ukrainets, Mospanova, & Sidorenko, 2007).

  • Antibacterial Agents : Some derivatives of this chemical class have been synthesized for their potential as antibacterial agents, especially against gram-positive and gram-negative bacteria. This research is crucial for addressing the growing challenge of bacterial resistance to existing antibiotics (Ishikawa et al., 1990).

properties

IUPAC Name

2-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-10-7-18(2,3)21-16-13(10)5-12(23-4)6-14(16)15(17(21)22)11(8-19)9-20/h5-6,10H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQYAOOKOSHGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
Reactant of Route 2
(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
Reactant of Route 3
(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
Reactant of Route 4
Reactant of Route 4
(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
Reactant of Route 5
Reactant of Route 5
(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
Reactant of Route 6
(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile

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